molecular formula C29H24O2 B12047365 1,2,4,5-Tetraphenyl-1,5-pentanedione CAS No. 41848-69-5

1,2,4,5-Tetraphenyl-1,5-pentanedione

Cat. No.: B12047365
CAS No.: 41848-69-5
M. Wt: 404.5 g/mol
InChI Key: KPOYPXGVRAXXPN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraphenyl-1,5-pentanedione is an organic compound with the molecular formula C29H24O2 and a molecular weight of 404.50 g/mol It is characterized by the presence of four phenyl groups attached to a pentanedione backbone

Preparation Methods

The synthesis of 1,2,4,5-Tetraphenyl-1,5-pentanedione typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by a series of condensation reactions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetraphenyl-1,5-pentanedione undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2,4,5-Tetraphenyl-1,5-pentanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetraphenyl-1,5-pentanedione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors to exert its effects .

Comparison with Similar Compounds

1,2,4,5-Tetraphenyl-1,5-pentanedione can be compared with other similar compounds, such as:

Properties

CAS No.

41848-69-5

Molecular Formula

C29H24O2

Molecular Weight

404.5 g/mol

IUPAC Name

1,2,4,5-tetraphenylpentane-1,5-dione

InChI

InChI=1S/C29H24O2/c30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(31)25-19-11-4-12-20-25/h1-20,26-27H,21H2

InChI Key

KPOYPXGVRAXXPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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